1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the pyridin-4-ylmethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 4-pyridylmethylamine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting CDK2, which is crucial for cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDK2.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular target of 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the ATP-binding site of CDK2, where it competes with ATP and prevents the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activity.
Purine analogs: Compounds like roscovitine also target CDK2 but have different structural features.
Uniqueness
1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-18-12-10(7-17-18)11(15-8-16-12)14-6-9-2-4-13-5-3-9/h2-5,7-8H,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLQHRDESJQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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